6-Methyl-7-O-methylaromadendrin

Cytochrome P450 Drug Metabolism Aryl Hydrocarbon Hydroxylase

Unmethylated flavonoids suffer rapid phase II conjugation in vitro, eliminating parent compound before endpoint measurements. 6-Methyl-7-O-methylaromadendrin (CAS 852385-13-8), with dual C-6 methyl and O-7 methoxy substitutions, resists glucuronidation/sulfation while exhibiting ~10.6-fold CYP1A1 selectivity (IC50 5.0 μM) over CYP2B1 (IC50 53 μM). • Isoform-selective P450 probe for AhR-dependent procarcinogen activation studies • Enhanced membrane permeability (predicted HIA 97.3%) vs. unmethylated analogs • Definitive chemotaxonomic marker for Pinus sylvestris and Cephalotaxus sinensis Supplied with full COA and HPLC purity verification.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
Cat. No. B592809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-O-methylaromadendrin
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
InChIInChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
InChIKeyMGHMBAZWBKOORJ-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

6-Methyl-7-O-methylaromadendrin Overview


6-Methyl-7-O-methylaromadendrin (CAS 852385-13-8), also known as C-6,O-7-dimethylaromadendrin, is a dihydroflavonol (flavanonol) belonging to the 7-O-methylated flavonoid class . This natural product features a characteristic 2,3-dihydro-3-hydroxy-4-keto substitution pattern on the flavonoid C-ring, with methyl substitution at C-6 and methoxylation at O-7 of the A-ring [1]. The compound was initially isolated and structurally characterized from a 70% aqueous acetone extract of pine (Pinus sylvestris L.) bark, with complete proton and carbon signal assignments achieved via high-resolution negative fast atom bombardment mass spectrometry and 2D NMR experiments including HSQC, HMBC, DQF-COSY and NOESY . With a molecular formula of C17H16O6, molecular weight of 316.30 g/mol, and calculated LogP of 2.50, this compound exhibits distinct physicochemical properties compared to its unmethylated parent and mono-methylated analogs .

Why Analogs Cannot Substitute for 6-Methyl-7-O-methylaromadendrin


Substituting 6-methyl-7-O-methylaromadendrin with unmethylated aromadendrin or mono-methylated analogs such as 7-O-methylaromadendrin introduces significant confounding variables in experimental design due to methylation-dependent alterations in both physicochemical and biological properties. Critically, the dual modification at C-6 (methyl) and O-7 (methoxy) reduces the number of free hydroxyl groups available for phase II conjugation, a structural feature that in flavonoid systems correlates with dramatically altered hepatic metabolic stability and intestinal absorption profiles [1]. Specifically, methylation of flavonoid hydroxyl groups prevents the formation of glucuronic acid and sulfate conjugates that otherwise mediate rapid elimination, while simultaneously increasing membrane transport [2]. Furthermore, the C-6 methyl substitution introduces steric bulk that may alter target binding conformations independent of O-7 modifications. The evidence below demonstrates quantifiable differences between this compound and its closest structural comparators across multiple dimensions including P450 inhibition selectivity, predicted ADMET profiles, and aqueous solubility. These differences preclude assumption of functional equivalence and necessitate compound-specific validation in any assay where methylation status could influence outcome.

Quantitative Differentiation Evidence


CYP1A1 vs 2B1 Inhibition Selectivity

6-Methyl-7-O-methylaromadendrin demonstrates a marked differential in inhibitory potency between rat CYP1A1 and CYP2B1. The compound inhibits CYP1A1-mediated aryl hydrocarbon hydroxylase activity with an IC50 of 5.0 μM, whereas inhibition of CYP2B1-mediated aminopyrine N-demethylase activity requires an IC50 of 53 μM, representing an approximately 10.6-fold lower potency against CYP2B1 [1]. This differential is mechanistically relevant as it suggests isoform-selective modulation of P450 activity rather than broad-spectrum inhibition. In contrast, the mono-methylated analog 7-O-methylaromadendrin has not been reported with comparable P450 inhibition profiling data, precluding direct cross-study comparison at present. The CYP1A1 selectivity observed for this C-6,O-7-dimethylated compound may derive from the combined steric and electronic effects of dual A-ring methylation affecting substrate recognition site binding [1].

Cytochrome P450 Drug Metabolism Aryl Hydrocarbon Hydroxylase Enzyme Inhibition

Predicted Oral Bioavailability vs Unmethylated Flavonoids

In silico ADMET prediction via admetSAR 2 indicates that 6-methyl-7-O-methylaromadendrin is classified as positive for human intestinal absorption (probability 0.9730, 97.3%) but negative for Caco-2 permeability (probability 0.6190, 61.9%) and negative for human oral bioavailability (probability 0.8143, 81.43%) [1]. This predicted profile — high absorption likelihood but low predicted permeability in Caco-2 monolayers — contrasts with class-level experimental data for methylated flavones, which demonstrate approximately 5- to 8-fold higher apparent permeability (Papp 22.6–27.6 × 10⁻⁶ cm s⁻¹) compared to unmethylated flavones (Papp 3.0–7.8 × 10⁻⁶ cm s⁻¹) in Caco-2 Transwell assays [2]. While direct experimental permeability data for 6-methyl-7-O-methylaromadendrin are not yet reported, the established class-level relationship between methylation status and improved membrane transport provides a mechanistic rationale for differentiating this C-6,O-7-dimethylated compound from unmethylated aromadendrin in absorption-related study designs [2].

ADMET Prediction Oral Bioavailability Intestinal Absorption Drug-likeness

Aqueous Solubility Reduction with Dual Methylation

6-Methyl-7-O-methylaromadendrin exhibits markedly reduced aqueous solubility compared to unmethylated dihydroflavonols. The calculated aqueous solubility at 25°C is 0.066 g/L (~209 μM), classifying the compound as practically insoluble in water . This low solubility is a direct consequence of dual methylation at C-6 and O-7, which reduces hydrogen bond donor capacity and increases overall lipophilicity (LogP = 2.50). For comparison, the parent unmethylated dihydroflavonol aromadendrin (taxifolin analog) retains multiple free hydroxyl groups (at 3,5,7,4' positions) that confer substantially higher aqueous solubility [1]. The mono-methylated analog 7-O-methylaromadendrin, bearing a single O-7 methoxy group, occupies an intermediate position between these extremes. The reduced aqueous solubility of the C-6,O-7-dimethylated derivative presents both a limitation (requiring co-solvent or carrier-assisted delivery for in vitro assays) and a potential advantage (prolonged retention in lipophilic environments) depending on the experimental context.

Aqueous Solubility Physicochemical Properties Formulation Methylation Effects

C-6 Methyl as Biosynthetic Pathway Determinant

The C-6 methyl substitution on 6-methyl-7-O-methylaromadendrin represents a distinct biosynthetic commitment point that differentiates this compound from the far more common 7-O-methylaromadendrin (lacking C-6 substitution). C-methylation of flavonoids, particularly at the C-6 position, is a relatively rare modification in nature, whereas O-methylation at the 7-position is widely distributed across multiple plant families [1]. The presence of the C-6 methyl group on the A-ring indicates the action of a C-methyltransferase distinct from the O-methyltransferases that produce 7-O-methylaromadendrin [2]. This biosynthetic divergence has chemotaxonomic implications: 6-methyl-7-O-methylaromadendrin has been isolated from Pinus sylvestris bark and Cephalotaxus sinensis [3], whereas 7-O-methylaromadendrin is reported from Inula japonica and Inula viscosa . The dual C-6/O-7 methylation pattern may serve as a species- or tissue-specific marker for Pinaceae and Cephalotaxaceae, whereas mono-O-7 methylation is more broadly distributed across Asteraceae. For procurement decisions, this structural uniqueness means that 6-methyl-7-O-methylaromadendrin cannot be sourced interchangeably with 7-O-methylaromadendrin if the research objective involves C-6 methyl-dependent activity or source authentication.

Flavonoid Biosynthesis O-Methyltransferase Specificity Natural Product Chemistry Chemotaxonomy

Optimal Research and Industrial Applications


CYP Isoform Selectivity Profiling and Drug Metabolism Studies

Based on the ~10.6-fold differential in inhibitory potency between CYP1A1 (IC50 5.0 μM) and CYP2B1 (IC50 53 μM) [1], 6-methyl-7-O-methylaromadendrin is most appropriately deployed in studies examining isoform-selective modulation of P450-mediated metabolism. The compound's preferential inhibition of CYP1A1 over CYP2B1 supports its use as a tool to probe aryl hydrocarbon hydroxylase-dependent pathways without broadly suppressing multiple P450 isoforms. This selectivity profile is particularly relevant for researchers investigating flavonoid-mediated chemoprevention mechanisms where CYP1A1 inhibition is mechanistically linked to reduced procarcinogen activation [1]. In contrast, the mono-methylated analog 7-O-methylaromadendrin, for which comparable P450 selectivity data are not available, cannot be assumed to exhibit the same isoform preference. Researchers designing drug-drug interaction panels or metabolism-dependent cytotoxicity assays should consider this compound specifically when CYP1A1/CYP2B1 differential activity is an experimental variable of interest [1].

Intestinal Absorption and Oral Bioavailability of Methylated Flavonoids

This C-6,O-7-dimethylated dihydroflavonol is optimally positioned for studies investigating the relationship between flavonoid methylation status and membrane transport properties. Although direct experimental Caco-2 permeability data for this specific compound are pending, its dual A-ring methylation places it within the methylated flavonoid class that demonstrates approximately 5- to 8-fold higher apparent permeability (Papp 22.6–27.6 × 10⁻⁶ cm s⁻¹) compared to unmethylated flavones (Papp 3.0–7.8 × 10⁻⁶ cm s⁻¹) [2][3]. The predicted human intestinal absorption classification (positive, 97.3% probability) further supports its utility as a model dimethylated flavonoid for absorption studies [4]. Researchers should prioritize this compound over unmethylated aromadendrin for any experimental design where membrane transport or metabolic stability of methylated flavonoids is the central question, as unmethylated analogs are rapidly eliminated via glucuronidation and sulfation in hepatic S9 fractions [3]. The compound's methylation pattern provides protection from phase II conjugation, a mechanistic advantage critical for studies requiring sustained compound exposure [5].

Chemotaxonomic Marker and Botanical Source Authentication

The presence of the C-6 methyl group on the A-ring, in combination with O-7 methoxylation, constitutes a relatively rare flavonoid substitution pattern that distinguishes 6-methyl-7-O-methylaromadendrin from the more broadly distributed 7-O-methylaromadendrin (lacking C-6 substitution) [6]. This compound is specifically isolated from Pinus sylvestris bark and Cephalotaxus sinensis bark [7], whereas 7-O-methylaromadendrin is reported from Inula species (Asteraceae) [8]. For researchers conducting phytochemical fingerprinting, chemotaxonomic classification, or quality control of botanical extracts, this compound serves as a specific marker for Pinaceae and Cephalotaxaceae materials. Procurement of authentic 6-methyl-7-O-methylaromadendrin rather than 7-O-methylaromadendrin is essential for studies where C-6 methylation status defines source authenticity or where the biological activity of interest is specifically associated with Pinus- or Cephalotaxus-derived metabolites [7].

Lipophilicity-Dependent Assay and Co-Solvent Formulation

The calculated aqueous solubility of 6-methyl-7-O-methylaromadendrin at 25°C is 0.066 g/L (~209 μM), classifying the compound as practically insoluble in water . This low solubility, resulting from dual C-6/O-7 methylation that increases LogP to 2.50, distinguishes it from more water-soluble unmethylated dihydroflavonols [9]. Researchers developing assays with this compound must account for its requirement for DMSO or alternative co-solvent delivery, unlike unmethylated analogs that may be directly soluble in aqueous buffers. This property is particularly relevant for high-throughput screening campaigns where compound precipitation can generate false-negative or false-positive signals. Conversely, the increased lipophilicity may be advantageous in studies targeting membrane-associated processes or requiring extended retention in lipid-rich compartments. Procurement decisions should account for this solubility limitation; substituting 7-O-methylaromadendrin (intermediate solubility) or aromadendrin (higher solubility) would alter the solvent requirements and potentially confound assay outcomes [9].

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